4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol hydrochloride
Description
4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride is a synthetic organic compound featuring a phenolic core substituted with a benzylamine moiety linked to a furan-2-ylmethyl group.
Properties
IUPAC Name |
4-[(furan-2-ylmethylamino)-phenylmethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2.ClH/c20-16-10-8-15(9-11-16)18(14-5-2-1-3-6-14)19-13-17-7-4-12-21-17;/h1-12,18-20H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPXDHDHEPKLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NCC3=CC=CO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride typically involves the reaction of furan-2-ylmethylamine with a benzaldehyde derivative under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with phenol in the presence of hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The furan ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced furan derivatives.
Substitution: Various substituted amines and phenols.
Scientific Research Applications
4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenol group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several hydrochloride salts and aromatic amines:
| Compound Name | Molecular Formula | Key Substituents | Pharmacological Notes | Reference |
|---|---|---|---|---|
| 4-{(Furan-2-ylmethyl)aminomethyl}phenol HCl | C₁₈H₁₈ClNO₂ | Phenol, benzylamine, furan-2-ylmethyl | Unknown toxicity; furan may influence metabolic stability | — |
| (2S)-N-{(1R)-2-Amino-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylpropanamide HCl | C₂₅H₃₅ClN₂O₂ | Phenylpropanamide, 2-methylpentyloxy | Synthesized via Pd/C hydrogenation; no bioactivity data | |
| 4-Amino-2-phenylphenol | C₁₂H₁₁NO | Phenol, amino, phenyl | Limited toxicological data | |
| 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid HCl | C₈H₈Cl₂FNO₂ | Chloro-fluoro-phenyl, glycine | Potential CNS-targeting scaffold |
Key Observations :
- Furan vs. Furan’s electron-rich nature may enhance binding to aromatic receptors but could pose metabolic oxidation risks .
- Phenolic Core: Shared with 4-amino-2-phenylphenol , the phenol group increases hydrophilicity compared to non-phenolic analogues like the phenylpropanamide in .
Physicochemical and Pharmacological Properties
- Solubility: The hydrochloride salt improves aqueous solubility relative to free bases, critical for bioavailability. Compounds with phenolic groups (e.g., 4-amino-2-phenylphenol ) exhibit higher solubility than purely aromatic amines.
- The furan moiety may confer unique selectivity, as seen in furan-containing analgesics (e.g., thiophene fentanyl derivatives ).
Biological Activity
4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride, also known as 1208889-22-8, is a synthetic organic compound notable for its structural features, including a furan ring, an amino group, and a phenolic hydroxyl group. These functional groups contribute to its potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
The biological activity of 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The compound's phenolic group can form hydrogen bonds with active sites on enzymes or receptors, while the furan ring can engage in π-π interactions . These interactions may modulate the activity of target molecules, leading to various biological effects such as antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Properties
Research indicates that compounds with similar structures to 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride exhibit significant antimicrobial activity. For instance, studies have shown that furan derivatives can inhibit the growth of various pathogens due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anti-inflammatory and Anticancer Activities
The compound has been explored for its potential anti-inflammatory and anticancer effects. In vitro studies suggest that it may inhibit inflammatory mediators and reduce the proliferation of cancer cells. The structural similarity to other bioactive compounds enhances its potential therapeutic applications in treating inflammatory diseases and cancers.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin production, and its inhibition is of interest for skin pigmentation disorders. Compounds structurally related to 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride have demonstrated potent tyrosinase inhibitory activities. For example, derivatives have shown IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong potential for treating hyperpigmentation conditions .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various furan derivatives, 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride was tested against several bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study: Tyrosinase Inhibition
A series of furan derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. Among these, compounds similar to 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride showed remarkable inhibition rates with IC50 values considerably lower than those of commonly used inhibitors. This highlights the compound's potential application in cosmetic formulations aimed at reducing skin pigmentation issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
